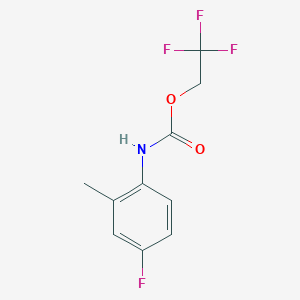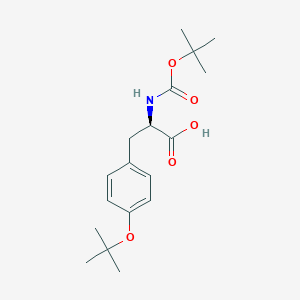
5-Brom-4-(Trifluormethyl)pyrimidin-2-amin
Übersicht
Beschreibung
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C5H3BrF3N3 and its molecular weight is 242 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Diese Verbindung wurde bei der Synthese neuer Thiazolo[4,5-d]pyrimidine verwendet, die auf ihre in-vitro-Zytotoxizität gegenüber Krebszelllinien untersucht wurden. Einige Verbindungen in dieser Reihe zeigten ein antiproliferatives Potenzial gegenüber menschlichen Krebszelllinien .
Antivirale Forschung
Sie wurde bei der Synthese und biochemischen Bewertung von Inhibitoren der Hepatitis-C-Virus (HCV) NS3-Protease verwendet, was zur Entwicklung antiviraler Medikamente beiträgt .
Material Sicherheit und Handhabung
Die Sicherheitsdatenblätter (MSDS) und technischen Dokumente der Verbindung sind für die sichere Handhabung und Verwendung im Labor verfügbar .
Anwendungen in der Ophthalmologie
Travoprost, ein von der FDA zugelassenes Medikament mit einer Trifluormethylgruppe, wird zur Behandlung von Glaukom eingesetzt. Obwohl es nicht direkt mit der fraglichen Verbindung zusammenhängt, zeigt es die Relevanz von Trifluormethylgruppen in der Ophthalmologie .
Antifungal Aktivität
Derivate dieser Verbindung haben eine ausgezeichnete antifungale Aktivität gegenüber bestimmten Arten gezeigt, was zu neuen Antimykotika führen könnte .
Pharmakologie
In der pharmakologischen Forschung binden und hemmen Analoga dieser Verbindung Enzyme, die für den Purinstoffwechsel essentiell sind, was für Zellen des lymphatischen Systems, insbesondere T-Zellen, von Bedeutung ist .
Chemische Synthese
Diese Verbindung wird in regioselektiven Deprotonierungsreaktionen mit LDA (Lithiumdiisopropylamid) gefolgt von der Abfangreaktion mit Kohlendioxid verwendet, um entsprechende Säuren zu erzeugen, die wertvolle Zwischenprodukte in der chemischen Synthese sind .
Kinase-Inhibition für Krebs und neurodegenerative Erkrankungen
Sie wird zur Herstellung von Pyrazolopyridinen als Kinase-LRRK2-Inhibitoren verwendet, die potenzielle Anwendungen bei der Behandlung und Vorbeugung von Krebs und neurodegenerativen Erkrankungen haben .
Wirkmechanismus
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives often act by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.42 (iLOGP) and 1.47 (XLOGP3) .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, which can lead to various cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Eigenschaften
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-47-7 | |
| Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)



![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)






